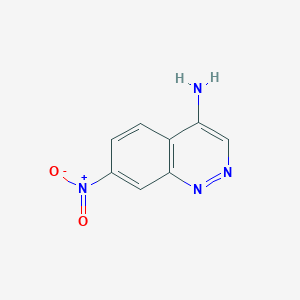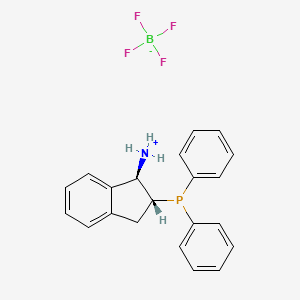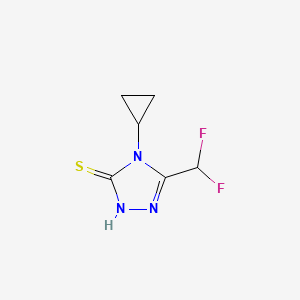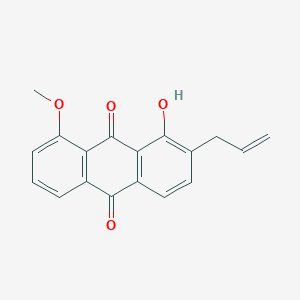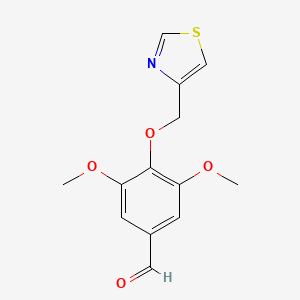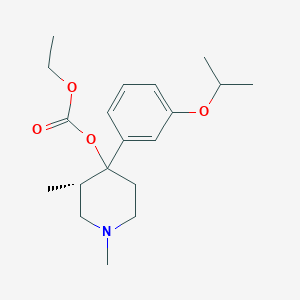
Ethyl3,5,6-trichloropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5,6-trichloropicolinate is a chemical compound with the molecular formula C8H6Cl3NO2 It is a derivative of picolinic acid, where the ethyl ester group is attached to the nitrogen atom, and three chlorine atoms are substituted at the 3rd, 5th, and 6th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5,6-trichloropicolinate typically involves the chlorination of picolinic acid derivatives. One efficient method includes the use of Ir-catalyzed C–H borylation followed by CuCl2-mediated chlorodeborylation under optimized conditions . This process features extremely low loadings of an [Ir (OMe)cod]2 precatalyst with outstanding reactivity and regioselectivity during C–H borylation. The subsequent copper-mediated chlorodeborylation ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of ethyl 3,5,6-trichloropicolinate may involve large-scale chlorination processes, where the reaction conditions are carefully controlled to ensure high yield and minimal by-products. The use of recyclable catalysts and ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy), can offer significant economic benefits and process simplification .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5,6-trichloropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted picolinates, while reduction reactions can produce less chlorinated picolinates.
Scientific Research Applications
Ethyl 3,5,6-trichloropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3,5,6-trichloropicolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3,5,6-trichloropicolinate
- Ethyl 4-amino-3,5,6-trichloropicolinate
- Methyl 4,5,6-trichloropicolinate
Comparison: Ethyl 3,5,6-trichloropicolinate is unique due to its specific substitution pattern and the presence of the ethyl ester group.
Properties
Molecular Formula |
C8H6Cl3NO2 |
|---|---|
Molecular Weight |
254.5 g/mol |
IUPAC Name |
ethyl 3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)6-4(9)3-5(10)7(11)12-6/h3H,2H2,1H3 |
InChI Key |
KMUXMKIRBBNXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)

![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
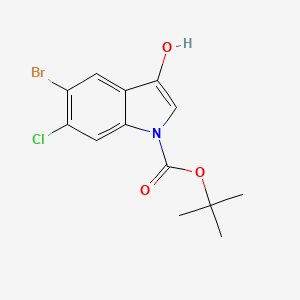
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
